molecular formula C20H21BrN8O5 B12291643 3'-Bromomethotrexate CAS No. 13082-83-2

3'-Bromomethotrexate

Cat. No.: B12291643
CAS No.: 13082-83-2
M. Wt: 533.3 g/mol
InChI Key: RVHHUTDEYCUBRL-LBPRGKRZSA-N
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Description

3’-Bromomethotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is a folate antagonist that interferes with the metabolism of folic acid, inhibiting cell proliferation. 3’-Bromomethotrexate is formed when methotrexate reacts with hypobromous acid, resulting in the substitution of a bromine atom at the 3’ position of the methotrexate molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Bromomethotrexate is synthesized by reacting methotrexate with hypobromous acid (HOBr) at a pH of 7.4 and a temperature of 37°C for 30 minutes. This reaction is highly specific, producing 3’-Bromomethotrexate almost exclusively .

Industrial Production Methods: While specific industrial production methods for 3’-Bromomethotrexate are not well-documented, the synthesis process can be scaled up by maintaining the reaction conditions mentioned above. The use of continuous flow reactors could potentially enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromomethotrexate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, similar to methotrexate.

Common Reagents and Conditions:

    Substitution Reactions: Hypobromous acid (HOBr) is the primary reagent used to introduce the bromine atom at the 3’ position.

    Oxidation and Reduction Reactions: These reactions typically involve common oxidizing and reducing agents used in organic chemistry.

Major Products Formed: The major product formed from the reaction of methotrexate with hypobromous acid is 3’-Bromomethotrexate . Other potential products include various brominated derivatives of methotrexate, depending on the reaction conditions and reagents used.

Scientific Research Applications

3’-Bromomethotrexate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study the effects of bromination on the biological activity of methotrexate derivatives.

    Biology: Researchers investigate its interactions with cellular components and its potential as a tool to study cellular processes involving folate metabolism.

    Medicine: 3’-Bromomethotrexate is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

3’-Bromomethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. It inhibits dihydrofolate reductase, thymidylate synthase, and other enzymes involved in the biosynthesis of purines and pyrimidines. This inhibition prevents cell division and suppresses inflammation .

Comparison with Similar Compounds

    Methotrexate: The parent compound, widely used in chemotherapy and as an immune-system suppressant.

    3’-Chloromethotrexate: Another halogenated derivative of methotrexate, formed by reacting methotrexate with hypochlorous acid.

    7-Hydroxymethotrexate: A metabolite of methotrexate with similar biological activity.

Uniqueness: 3’-Bromomethotrexate is unique due to the presence of the bromine atom at the 3’ position, which can alter its biological activity and interactions with cellular components. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to methotrexate .

Properties

CAS No.

13082-83-2

Molecular Formula

C20H21BrN8O5

Molecular Weight

533.3 g/mol

IUPAC Name

(2S)-2-[[3-bromo-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21BrN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1

InChI Key

RVHHUTDEYCUBRL-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Br

Origin of Product

United States

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